molecular formula C10H9NO2 B1316258 2-(1H-Indol-6-yl)acetic acid CAS No. 39689-58-2

2-(1H-Indol-6-yl)acetic acid

Cat. No. B1316258
CAS RN: 39689-58-2
M. Wt: 175.18 g/mol
InChI Key: SWFCZJVRWYZLPW-UHFFFAOYSA-N
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Description

“2-(1H-Indol-6-yl)acetic acid” is a compound that belongs to the class of indole-3-acetic acids . It is functionally related to acetic acid . It is also known as Heteroauxin .


Synthesis Analysis

In one study, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of “2-(1H-Indol-6-yl)acetic acid” is C10H9NO2 . It is a member of indole-3-acetic acids and a member of hydroxyindoles .


Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Physical And Chemical Properties Analysis

The empirical formula of “2-(1H-Indol-6-yl)acetic acid” is C10H8ClNO2 and its molecular weight is 209.63 .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of 2-(1H-Indol-6-yl)acetic acid derivatives in the synthesis of novel compounds with potential therapeutic applications. For instance, indoloketopiperazine derivatives, synthesized through a one-pot Ugi reaction involving 2-(1H-Indol-6-yl)acetic acid, have been explored for their potential biological activities (Ghandi, Zarezadeh, Taheri, 2012). Another study focused on synthesizing acetohydrazides and their derivatives from 2-(1H-Indol-3-yl)acetic acid to evaluate their antibacterial and enzyme inhibitory potentials, indicating the chemical's role in developing new therapeutic agents (Rubab et al., 2017).

Biochemical Research Tools

Indole-3-acetic acid derivatives, similar in structure to 2-(1H-Indol-6-yl)acetic acid, have been synthesized for use as biochemical research tools. These derivatives are designed for creating immobilized and carrier-linked forms of indole-3-acetic acid, potentially aiding in biochemical studies involving this important plant hormone (Ilić et al., 2005).

Antioxidant Properties

Derivatives of 2-(1H-Indol-6-yl)acetic acid have been studied for their antioxidant properties. The exploration of these properties contributes to understanding the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Naik, Kumar, Harini, 2011).

Catalytic and Biological Activities

The catalytic activities of compounds involving 2-(1H-Indol-6-yl)acetic acid derivatives in synthesizing heterocyclic systems indicate the chemical's importance in facilitating complex organic reactions. Such activities are crucial for the development of novel compounds with potential biological activities (Boraei et al., 2020).

Plant Hormone Analysis

In the context of plant biology, derivatives of indole-3-acetic acid, closely related to 2-(1H-Indol-6-yl)acetic acid, have been utilized as internal standards for the quantitative analysis of the plant hormone indole-3-acetic acid in plant tissues, demonstrating the chemical's role in enhancing analytical methodologies in plant sciences (Cohen, Baldi, Slovin, 1986).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .

properties

IUPAC Name

2-(1H-indol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFCZJVRWYZLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564979
Record name (1H-Indol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-6-yl)acetic acid

CAS RN

39689-58-2
Record name 1H-Indole-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39689-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Indol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-acetic acid
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